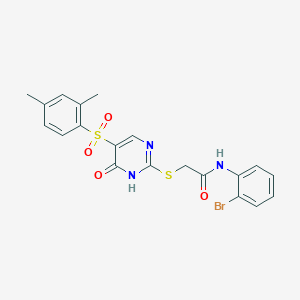

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

This compound features a pyrimidinone core substituted at position 2 with a thioacetamide group. The thioacetamide moiety is linked to a 2-bromophenyl group, while the pyrimidinone ring is modified at position 5 with a 2,4-dimethylphenylsulfonyl substituent.

Properties

Molecular Formula |

C20H18BrN3O4S2 |

|---|---|

Molecular Weight |

508.4 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C20H18BrN3O4S2/c1-12-7-8-16(13(2)9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-6-4-3-5-14(15)21/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

InChI Key |

CMEBTNRSRRAUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)C |

Origin of Product |

United States |

Biological Activity

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 476.4 g/mol. The presence of the bromophenyl and dimethylphenyl groups contributes to its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The sulfonamide and dihydropyrimidinone moieties are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

A study highlighted that derivatives of pyrimidinones can inhibit cell proliferation in various cancer cell lines. The compound's structure suggests it may act as an inhibitor of key enzymes involved in tumor growth, similar to other pyrimidine derivatives which have shown promising results in preclinical trials .

Antimicrobial Activity

Compounds with similar scaffolds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its efficacy against resistant strains of bacteria, making this compound a candidate for further antimicrobial studies .

Data Table: Biological Activities

Case Studies

- Anticancer Efficacy : A specific derivative related to this compound was tested in vitro against breast cancer cell lines, showing significant inhibition of cell viability at concentrations as low as 5 µM. This suggests that modifications to the existing structure can enhance anticancer properties .

- Antimicrobial Testing : In a comparative study involving various sulfonamide derivatives, the compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard treatments .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Efficacy : Preliminary studies have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

Anticancer Properties

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies suggest selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, compounds with similar motifs have demonstrated promising results against breast and lung cancer cell lines .

- Mechanism of Action : The compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways related to cancer progression.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Target Enzymes : Research has focused on enzymes such as acetylcholinesterase and others involved in metabolic pathways relevant to neurodegenerative diseases.

- Inhibition Studies : Similar compounds have shown potential as enzyme inhibitors, which could lead to therapeutic applications in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 512 |

| Pseudomonas aeruginosa | 1024 |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound using human cancer cell lines. The findings revealed that the compound induced significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Analogous Pyrimidinone-Thioacetamide Derivatives

Substituent Variations on the Arylacetamide Group

- N-(4-bromophenyl) analog (): The 4-bromophenyl variant (C13H12BrN3O2S) shares the same pyrimidinone-thioacetamide scaffold but differs in the bromine position. This positional isomer exhibits a melting point >259°C and a molecular ion peak at m/z 353.99 [M+H]⁺.

N-(3-fluorophenyl) analog () :

Substitution with a 3-fluorophenyl group introduces electronegativity, altering electronic distribution. The pyrimidine ring here is substituted with ethyl and methyl groups (C13H14FN3O2S), which may increase hydrophobic interactions in biological systems .N-(2-chlorophenyl) analog () :

Replacing bromine with chlorine (C19H17ClN3O3S2) reduces molecular weight and polarizability. The sulfonyl group is derived from 4-methylphenyl (tosyl), differing from the 2,4-dimethylphenyl in the main compound, which may impact steric bulk and binding affinity .

Substituent Variations on the Pyrimidinone Ring

- 5-Ethyl-6-methyl derivative (): Ethyl and methyl groups on the pyrimidinone (C13H14FN3O2S) enhance lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility .

Table 1: Key Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.